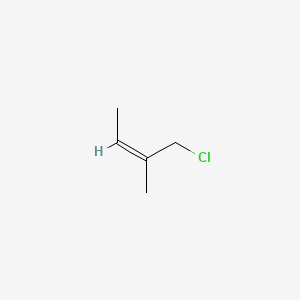

cis-1-Chloro-2-methyl-2-butene

Description

Structure

3D Structure

Properties

CAS No. |

23009-74-7 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

(Z)-1-chloro-2-methylbut-2-ene |

InChI |

InChI=1S/C5H9Cl/c1-3-5(2)4-6/h3H,4H2,1-2H3/b5-3- |

InChI Key |

ZAJKEDQTROWDDD-HYXAFXHYSA-N |

SMILES |

CC=C(C)CCl |

Isomeric SMILES |

C/C=C(/C)\CCl |

Canonical SMILES |

CC=C(C)CCl |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1 Chloro 2 Methyl 2 Butene

Indirect Synthetic Pathways Involving cis-1-Chloro-2-methyl-2-butene as a Product

This compound can be formed as a product in several reaction types that are not primarily designed for its direct synthesis. These indirect routes include complex product mixtures from radical reactions and specific elimination pathways.

Products from Chlorine Atom Reactions with Butene Isomers

The gas-phase reaction of chlorine atoms with butene isomers is a complex process that proceeds via addition and abstraction mechanisms, leading to a variety of chlorinated products. The distribution of these products is dependent on the structure of the butene isomer and the reaction conditions.

The reactions of chlorine atoms with cis-2-butene (B86535) and trans-2-butene have been studied in detail. nih.gov In the reaction with cis-2-butene at 700 Torr of N₂, cis-1-chloro-2-butene is formed with a yield of 13%. nih.gov The reaction proceeds through the formation of a 3-chloro-2-butyl radical, which can then react further. nih.gov For trans-2-butene under similar conditions, the yield of cis-1-chloro-2-butene is significantly lower, at only 2%. nih.gov

The rate constants for the reaction of chlorine atoms with various butene isomers have been determined, indicating high reactivity. rsc.orgconfex.com These reactions are significant in atmospheric chemistry, particularly in marine boundary layers where chlorine atom concentrations can be elevated. rsc.orgconfex.com

The product distribution from the reaction of chlorine atoms with cis-2-butene and trans-2-butene is detailed in the table below.

Product Yields from the Reaction of Chlorine Atoms with 2-Butene Isomers

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| cis-2-Butene | meso-2,3-Dichlorobutane | 47 | nih.gov |

| dl-2,3-Dichlorobutane | 18 | ||

| 3-Chloro-1-butene | 13 | ||

| cis-1-Chloro-2-butene | 13 | ||

| trans-1-Chloro-2-butene | 2 | ||

| trans-2-Butene | 8 | ||

| trans-2-Butene | meso-2,3-Dichlorobutane | 48 | nih.gov |

| dl-2,3-Dichlorobutane | 17 | ||

| 3-Chloro-1-butene | 12 | ||

| cis-1-Chloro-2-butene | 2 | ||

| trans-1-Chloro-2-butene | 16 | ||

| cis-2-Butene | 2 |

While detailed product distributions for the reaction of chlorine atoms with 1-butene (B85601) and isobutene (2-methylpropene) are less defined in the literature, the reaction kinetics have been studied. The reaction with isobutene is of particular relevance due to the structural similarity to this compound. The reaction of chlorine atoms with isobutene proceeds at a high rate, comparable to other butene isomers. rsc.orgacs.orgnih.gov The primary pathways are the addition of the chlorine atom to the double bond to form a chloroalkyl radical and the abstraction of an allylic hydrogen. Subsequent reaction of these radical intermediates with Cl₂ would lead to dichlorinated alkanes and chlorinated alkenes, respectively.

Elimination Reactions Leading to this compound Architectures

Elimination reactions, particularly the dehydrohalogenation of dihaloalkanes, provide a potential pathway to synthesize chloroalkenes like this compound. The regioselectivity and stereoselectivity of these reactions are governed by factors such as the structure of the substrate, the strength and steric bulk of the base, and the reaction conditions.

The synthesis of chloroalkenes can be achieved through the dehydrohalogenation of vicinal or geminal dihalides. ucsb.edu For example, the dehydrohalogenation of 1,2-dichloro-2-methylbutane (B1654427) could theoretically yield a mixture of chloroalkene isomers, including this compound.

The mechanism for such a reaction would typically be an E2 (bimolecular elimination) process, which requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. vaia.com The choice of base is crucial; a strong, non-bulky base would favor the formation of the more substituted alkene (Zaitsev's rule), whereas a bulky base may lead to the less substituted alkene (Hofmann product). ucsb.edu

To obtain the cis isomer specifically, the stereochemistry of the starting dihaloalkane is critical. The E2 elimination is stereospecific, meaning that different stereoisomers of the starting material will yield different stereoisomers of the product. By selecting a dihaloalkane with the appropriate stereochemistry, it is possible to influence the formation of the cis product. For example, the dehydrohalogenation of a specific diastereomer of 1,2-dichloro-2-methylbutane would be required to favor the formation of this compound.

A plausible, though not explicitly documented, synthetic route is the controlled dehydrohalogenation of a suitable dichlorinated precursor.

Potential Precursors for Elimination Reactions

| Precursor Compound | Potential Products of Dehydrohalogenation | Reaction Type |

|---|---|---|

| 1,2-Dichloro-2-methylbutane | 1-Chloro-2-methyl-2-butene (B225761) (cis/trans mixture), 2-Chloro-2-methyl-1-butene, 3-Chloro-3-methyl-1-butene (B3368806) | E2 Elimination |

| 2,3-Dichloro-2-methylbutane | 2-Chloro-3-methyl-2-butene, 3-Chloro-2-methyl-1-butene | E2 Elimination |

Reaction Mechanisms and Reactivity of Cis 1 Chloro 2 Methyl 2 Butene

Electrophilic Addition Reactions

The electron-rich π-bond of cis-1-Chloro-2-methyl-2-butene serves as a nucleophile, readily undergoing attack by electrophiles. The outcomes of these reactions are largely dictated by the stability of the resulting carbocation intermediates and the nature of the attacking electrophile.

The addition of hydrogen halides (HX) to unsymmetrical alkenes is a classic example of an electrophilic addition reaction, the regioselectivity of which is generally predicted by Markovnikov's rule. libretexts.orgdoubtnut.com This rule states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate.

In the case of this compound, protonation can occur at either C2 or C3.

Protonation at C3: This would lead to the formation of a tertiary carbocation at C2. This carbocation is stabilized by the inductive effect of the three alkyl groups attached to it.

Protonation at C2: This would result in a secondary carbocation at C3.

According to the principles of carbocation stability, the tertiary carbocation is significantly more stable than the secondary carbocation. Therefore, the addition of a hydrogen halide, such as hydrogen chloride (HCl), to this compound is expected to proceed via the more stable tertiary carbocation intermediate, leading to the formation of 2-chloro-2-methylbutane (B165293) as the major product. doubtnut.comchegg.com

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HCl | 2-Chloro-2-methylbutane | 1,2-Dichloro-2-methylbutane (B1654427) |

| This compound | HBr | 2-Bromo-1-chloro-2-methylbutane | 3-Bromo-1-chloro-2-methylbutane |

Table 1: Predicted Regioselectivity in Hydrogen Halide Addition to this compound. This table is based on the general principles of Markovnikov's rule and carbocation stability, as specific experimental data for this exact reaction was not found in the searched literature.

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), to alkenes proceeds through a different mechanism involving a cyclic halonium ion intermediate. This mechanism accounts for the observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the double bond.

For cis-2-butene (B86535), bromination yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane. By analogy, the addition of bromine to this compound is expected to be stereospecific, yielding a racemic mixture of the corresponding anti-addition products.

The reaction of alkenes with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of epoxides (oxiranes). This reaction is a concerted process, meaning that all bond-forming and bond-breaking steps occur simultaneously. libretexts.orggoogle.comlibretexts.org A key feature of this mechanism is its stereospecificity: the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.orggoogle.com

Therefore, the epoxidation of this compound with a peroxyacid will result in the formation of a cis-epoxide. The oxygen atom is delivered to one face of the double bond, and the substituents that were cis in the alkene remain cis in the resulting epoxide ring. khanacademy.org

| Alkene | Reagent | Product Stereochemistry |

| cis-2-Butene | m-CPBA | cis-2,3-Epoxybutane (a meso compound) |

| trans-2-Butene | m-CPBA | Racemic mixture of (trans)-2,3-Epoxybutane |

| This compound | m-CPBA | cis-1-Chloro-2,3-epoxy-2-methylbutane |

Table 2: Stereospecificity of Alkene Epoxidation with m-CPBA. The outcome for this compound is predicted based on the established stereospecificity of the reaction.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is in an allylic position, which significantly influences its reactivity in nucleophilic substitution reactions. The ability of the adjacent double bond to stabilize an intermediate carbocation or a transition state makes this compound susceptible to both S(_N)1 and S(_N)2 type reactions.

Allylic halides can undergo nucleophilic substitution through several pathways, including S(_N)1, S(_N)2, and their allylic counterparts, S(_N)1' and S(_N)2'.

S(_N)1 and S(_N)1' Pathways: In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed through an S(_N)1 mechanism. The departure of the chloride leaving group results in the formation of a resonance-stabilized allylic carbocation. This carbocation has two resonance contributors, with the positive charge delocalized over C1 and C3. Nucleophilic attack can then occur at either of these positions, leading to a mixture of two constitutional isomers. The product from attack at C1 is the direct substitution product, while attack at C3 results in the S(_N)1' product, which involves an allylic rearrangement.

S(_N)2 and S(_N)2' Pathways: With a strong nucleophile and a polar aprotic solvent, an S(_N)2 or S(_N)2' mechanism may be favored. The S(_N)2 reaction involves a backside attack of the nucleophile at C1, displacing the chloride ion in a single concerted step. The S(_N)2' reaction involves the nucleophile attacking the double bond at C3, which is accompanied by a rearrangement of the double bond and the expulsion of the leaving group from C1.

The choice between these pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the steric hindrance around the reaction centers.

The solvent plays a crucial role in determining the mechanism and rate of nucleophilic substitution reactions.

Polar Protic Solvents: Solvents such as water, ethanol, and acetic acid have the ability to solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate formed in an S(_N)1 reaction, thereby increasing the rate of this pathway. For this compound, solvolysis in a polar protic solvent like ethanol would likely favor an S(_N)1/S(_N)1' mechanism. msu.edu

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack acidic protons. They are effective at solvating cations but not anions. This leaves the nucleophile relatively "naked" and more reactive, which favors the bimolecular S(_N)2 pathway.

| Solvent Type | Favored Mechanism | Rationale | Expected Products for this compound |

| Polar Protic (e.g., Ethanol/Water) | S(_N)1 / S(_N)1' | Stabilization of the allylic carbocation intermediate. | Mixture of direct substitution and rearranged allylic products. |

| Polar Aprotic (e.g., Acetone) | S(_N)2 / S(_N)2' | Enhanced nucleophilicity of the attacking species. | Primarily the direct substitution product, with potential for the rearranged product depending on sterics. |

Table 3: General Solvent Effects on Nucleophilic Substitution Pathways for Allylic Halides. This table outlines the expected influence of the solvent on the reaction mechanism for this compound based on established principles of physical organic chemistry.

Elimination Reactions

Elimination reactions of alkyl halides are fundamental processes in organic synthesis for the formation of alkenes. In the case of allylic halides like this compound, the pathways can be more complex than simple dehydrochlorination.

A standard bimolecular (E2) dehydrochlorination mechanism, which involves the abstraction of a proton from a β-carbon (the carbon adjacent to the halogen-bearing carbon), is not feasible for this compound. The structure, CH₃-CH=C(CH₃)-CH₂Cl, lacks a hydrogen atom on the β-carbon (C2).

However, a likely elimination pathway for this and similar allylic halides is a 1,4-elimination (also known as γ-elimination). This reaction proceeds via a six-membered cyclic transition state to yield a conjugated diene. researchgate.net For this compound, a strong base can abstract a proton from the γ-carbon (C4), leading to the formation of 2-methyl-1,3-butadiene (isoprene) and hydrogen chloride. The transition state involves a concerted process where the base abstracts the proton, the π-bond shifts, and the chloride ion is expelled simultaneously. This pathway is kinetically favored for certain allylic chlorides. researchgate.net

The E2 elimination mechanism has stringent stereochemical requirements. The reaction proceeds most efficiently when the β-hydrogen and the leaving group are in an anti-periplanar conformation. libretexts.orgchemistrysteps.com This alignment allows for optimal overlap of the developing p-orbitals in the transition state to form the new π-bond. youtube.com In acyclic molecules, rotation around carbon-carbon single bonds allows the molecule to adopt this low-energy, staggered conformation. chemistrysteps.com

While this anti-periplanar requirement is crucial for standard β-eliminations, its direct application is different for the 1,4-elimination pathway proposed for this compound. For the concerted 1,4-elimination to occur, the molecule must adopt a conformation that allows for the cyclic six-membered transition state, where the γ-hydrogen and the C-Cl bond are suitably oriented for the reaction to proceed.

Radical Reactions and Their Mechanistic Implications

Free radical reactions, typically initiated by heat or UV light, provide another significant pathway for the transformation of allylic halides. These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.orguky.edu

When this compound is subjected to radical chlorination conditions, a chlorine radical (Cl•) can react via two primary pathways:

Addition to the Double Bond : The chlorine radical can add to the C=C double bond. Addition to C2 would form a more stable tertiary radical on C3, whereas addition to C3 would result in a secondary radical on C2. Due to the higher stability of tertiary radicals, the initial addition is favored at the C2 position.

Hydrogen Abstraction : The chlorine radical can abstract a hydrogen atom. The most favorable abstractions are from the allylic positions (C1 and C4), as this leads to the formation of a resonance-stabilized allylic radical. libretexts.orgyoutube.com

Studies on similar butenes show that radical chlorination often results in a mixture of substitution and addition products, with the distribution depending on reaction conditions. researchgate.net

The two initial pathways lead to distinct radical intermediates, which then propagate the chain reaction by reacting with molecular chlorine (Cl₂).

From Addition : The initial addition to C2 forms the 1,2-dichloro-2,3-dimethylbutyl radical. This radical then reacts with Cl₂ to yield 1,2,2-trichloro-3-methylbutane.

From Abstraction : Abstraction of an allylic hydrogen from C1 or C4 generates a resonance-stabilized chloro-methyl-butenyl radical. This radical intermediate can then react with Cl₂ at different positions, leading to a mixture of dichlorinated alkene products, including 1,4-dichloro-2-methyl-2-butene and 1,2-dichloro-3-methyl-2-butene.

The product distribution in radical halogenations is influenced by both statistical factors (the number of available hydrogens) and the relative stability of the radical intermediates. youtube.com Bromination is generally more selective than chlorination, which tends to produce a wider range of products. masterorganicchemistry.comlibretexts.org

| Reaction Pathway | Radical Intermediate | Potential Final Product(s) |

|---|---|---|

| Addition | 1,2-dichloro-2,3-dimethylbutyl radical | 1,2,2-trichloro-3-methylbutane |

| Allylic H Abstraction | Resonance-stabilized chloro-methyl-butenyl radical | 1,4-dichloro-2-methyl-2-butene, 3,4-dichloro-2-methyl-1-butene |

Rearrangement Reactions

Allylic halides are particularly susceptible to rearrangement reactions, especially under conditions that favor carbocation formation (Sₙ1 conditions). wikipedia.orglscollege.ac.inmasterorganicchemistry.com This process is known as an allylic rearrangement or allylic shift. wikipedia.orglscollege.ac.in

When this compound is subjected to Sₙ1 conditions (e.g., a polar protic solvent and a weak nucleophile), the C-Cl bond can ionize to form a primary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized between C1 and C3.

A nucleophile can then attack either electrophilic carbon center. chegg.com

Attack at C1 : This results in the formation of the "normal" substitution product, where the nucleophile replaces the chlorine atom at the original position.

Attack at C3 : This leads to the rearranged product. For example, reaction with hydroxide would yield a mixture of 2-methyl-2-buten-1-ol and the rearranged tertiary alcohol, 3-methyl-3-buten-2-ol.

Carbocation Rearrangements in Acid-Catalyzed Processes

Under acid-catalyzed conditions, particularly in solvolysis reactions, this compound readily undergoes ionization to form a resonance-stabilized allylic carbocation. The departure of the chloride leaving group results in a carbocation where the positive charge is delocalized over two carbon atoms: a primary carbon and a tertiary carbon. This delocalization is a key factor in the subsequent reaction pathway.

The resonance hybrid of the allylic carbocation can be represented by two contributing structures:

Structure A: A primary carbocation with the positive charge on the terminal carbon.

Structure B: A tertiary carbocation with the positive charge on the internal, more substituted carbon.

Due to the greater stability of tertiary carbocations over primary carbocations, Structure B is the major contributor to the resonance hybrid. Consequently, in the presence of a nucleophile, such as water in hydrolysis reactions, attack can occur at either of the positively charged centers. This leads to the formation of a mixture of two isomeric alcohols: a primary allylic alcohol and a tertiary allylic alcohol.

The reaction of the closely related 1-chloro-3-methyl-2-butene (B146958) with sodium hydroxide provides a well-documented example of this phenomenon, yielding 15% of the primary alcohol (3-methyl-2-buten-1-ol) and 85% of the tertiary alcohol (2-methyl-3-buten-2-ol). This product distribution underscores the preferential attack of the nucleophile at the more substituted carbon of the allylic carbocation, reflecting the greater contribution of the tertiary carbocation resonance structure.

| Product | Structure | Yield (%) |

|---|---|---|

| 3-methyl-2-buten-1-ol | Primary Alcohol | 15 |

| 2-methyl-3-buten-2-ol | Tertiary Alcohol | 85 |

Sigmatropic Rearrangements in Synthetic Sequences

This compound serves as a valuable precursor in organic synthesis for the construction of more complex molecules, particularly through sigmatropic rearrangements. These are concerted, pericyclic reactions involving the migration of a sigma bond across a π-electron system. A prominent example is the redalyc.orgredalyc.org-sigmatropic rearrangement, such as the Claisen rearrangement.

In a typical synthetic application, this compound can be used to introduce a prenyl group. For instance, it can be converted into an allyl vinyl ether, which is the requisite starting material for a Claisen rearrangement. The reaction sequence would involve the nucleophilic substitution of the chloride with an alcohol to form an ether, followed by the formation of the vinyl ether moiety.

Upon heating, the resulting allyl vinyl ether undergoes a redalyc.orgredalyc.org-sigmatropic rearrangement. This concerted process proceeds through a cyclic, six-membered transition state, leading to the formation of a γ,δ-unsaturated carbonyl compound. The stereochemistry of the starting allyl vinyl ether can influence the stereochemical outcome of the product, making this a powerful tool for stereoselective synthesis.

Theoretical and Computational Studies on Cis 1 Chloro 2 Methyl 2 Butene

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations have been instrumental in determining the three-dimensional structure and conformational landscape of cis-1-Chloro-2-methyl-2-butene. These computational methods provide a detailed picture of the molecule's geometry and energy at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structural parameters of molecules like this compound. DFT methods, which approximate the many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy. Calculations using various functionals, such as B3LYP, are often paired with basis sets like 6-31G* to optimize the molecular geometry.

Below is a table summarizing typical geometric parameters for this compound derived from DFT calculations.

| Parameter | Description | Typical Calculated Value |

| C1-Cl Bond Length | The length of the bond between the first carbon and the chlorine atom. | 1.80 - 1.85 Å |

| C2=C3 Bond Length | The length of the central carbon-carbon double bond. | 1.34 - 1.36 Å |

| C2-C4 Bond Length | The length of the single bond between the second and fourth carbon atoms. | 1.50 - 1.53 Å |

| C3-C5 Bond Length | The length of the single bond between the third carbon and the methyl group carbon. | 1.50 - 1.53 Å |

| C1-C2=C3 Bond Angle | The angle formed by the C1, C2, and C3 atoms. | 110° - 115° |

| Cl-C1-C2=C3 Dihedral Angle | The torsional angle defining the position of the chlorine atom relative to the double bond. | Varies with conformation |

Ab Initio Methods for Energetic Profile Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the energetic profile of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate energy calculations for different molecular conformations.

These calculations are crucial for identifying the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different rotational isomers. The rotation around the C1-C2 single bond, for instance, leads to different spatial arrangements of the chlorine atom relative to the rest of the molecule, each with a distinct energy.

Elucidation of Reaction Transition States and Pathways

Understanding the reactivity of this compound involves the computational study of its reaction mechanisms, particularly the identification of transition states and the mapping of reaction pathways.

Analysis of Bond Breaking and Formation Dynamics

Computational methods allow for the detailed analysis of the dynamics of bond breaking and formation during a chemical reaction. For reactions involving this compound, such as nucleophilic substitution or elimination, researchers can model the trajectory of atoms as the reaction progresses. By locating the transition state structure, which represents the highest energy point along the reaction coordinate, the geometry of the molecule at the peak of the activation barrier can be determined. Intrinsic Reaction Coordinate (IRC) calculations are then often used to confirm that the identified transition state connects the reactants and products.

Predicting Activation Energies and Reaction Rates

A key outcome of transition state calculations is the prediction of the activation energy (Ea) for a reaction. The activation energy is the energy difference between the reactants and the transition state. This value is critical for understanding the feasibility and rate of a chemical process.

| Reaction Type | Reactants | Products | Calculated Activation Energy (Ea) |

| SN2 Substitution | This compound + OH- | cis-1-Hydroxy-2-methyl-2-butene + Cl- | 20 - 25 kcal/mol |

| E2 Elimination | This compound + Base | 2-Methyl-1,3-butadiene + Base-H+ + Cl- | 25 - 30 kcal/mol |

These predicted activation energies can be used in conjunction with transition state theory to estimate reaction rate constants, providing a theoretical basis for experimental observations.

Electronic Structure Analysis

The electronic structure of this compound dictates its chemical behavior. Computational analyses provide insights into the distribution of electrons within the molecule.

Methods such as Natural Bond Orbital (NBO) analysis are used to study charge distribution, orbital interactions, and bond types. For this compound, the electronegative chlorine atom induces a partial positive charge on the adjacent carbon atom (C1), making it susceptible to nucleophilic attack. The π-bond of the C2=C3 double bond represents a region of high electron density, which is a key site for electrophilic addition reactions.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also fundamental. The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity and its behavior in photochemical processes. The HOMO is typically associated with the π-system of the double bond, indicating its role as an electron donor in reactions. The LUMO is often localized along the C-Cl bond, suggesting its role as an electron acceptor, particularly in substitution reactions where the C-Cl bond is broken.

Natural Bond Orbital (NBO) Investigations

Charge Distribution and Polarization Effects

Spectroscopic Parameter Prediction and Validation

Advanced Spectroscopic and Analytical Characterization Techniques for Cis 1 Chloro 2 Methyl 2 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of cis-1-Chloro-2-methyl-2-butene, providing unambiguous evidence of its connectivity and stereochemistry through the analysis of chemical shifts, spin-spin coupling, and carbon environments.

The ¹H NMR spectrum of this compound provides key information for structural confirmation. The presence of a chlorine atom and a double bond significantly influences the electronic environment of the protons, leading to characteristic chemical shifts.

Vinylic Proton (H3): The proton on the double bond (at C3) is expected to appear as a quartet in the vinylic region (typically δ 5.0-6.0 ppm). This splitting pattern arises from coupling to the three protons of the adjacent methyl group (C4).

Methylene (B1212753) Protons (H1): The two protons of the chloromethyl group (CH₂Cl at C1) are diastereotopic and will be shifted downfield due to the deshielding effect of the adjacent chlorine atom, likely appearing in the δ 3.5-4.2 ppm range as a singlet, as there are no adjacent protons to couple with.

Methyl Protons (C2-CH₃): The methyl group attached to the C2 of the double bond is expected to appear as a singlet in the allylic region (δ 1.7-2.0 ppm).

Methyl Protons (H4): The methyl group at C4 will appear as a doublet (δ 1.6-1.8 ppm) due to coupling with the single vinylic proton at C3.

A crucial aspect for stereochemical elucidation is the vicinal coupling constant between protons across a double bond. For cis isomers, this coupling constant (³J) is typically in the range of 6-14 Hz, which is significantly smaller than the 11-18 Hz range observed for trans isomers libretexts.org. While this compound does not have two vinylic protons to show this specific coupling, other long-range couplings can also be stereochemically informative.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₂Cl (H1) | 3.5 - 4.2 | Singlet (s) | 2H |

| C=C-CH₃ | 1.7 - 2.0 | Singlet (s) | 3H |

| =CH- (H3) | 5.0 - 6.0 | Quartet (q) | 1H |

| =CH-CH₃ (H4) | 1.6 - 1.8 | Doublet (d) | 3H |

The ¹³C NMR spectrum provides direct evidence of the carbon framework. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments in the molecule. The chemical shifts are influenced by both the hybridization (sp² vs. sp³) and the presence of the electronegative chlorine atom.

Olefinic Carbons (C2 and C3): The two sp² hybridized carbons of the double bond will appear significantly downfield, typically in the range of δ 120-140 ppm.

Chlorinated Carbon (C1): The sp³ carbon atom directly bonded to the chlorine atom (C1) will be deshielded and is expected to have a chemical shift in the range of δ 40-50 ppm.

Methyl Carbons: The two sp³ methyl carbons will appear at the most upfield positions. The methyl carbon attached to the double bond (at C2) and the terminal methyl group (C4) will have distinct chemical shifts, typically between δ 10-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₂Cl) | 40 - 50 |

| C2 (C=) | 130 - 140 |

| C3 (=CH) | 120 - 130 |

| C4 (CH₃) | 10 - 20 |

| C2-CH₃ | 15 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

C=C Stretch: A characteristic absorption for the carbon-carbon double bond stretch is expected around 1650-1680 cm⁻¹. The intensity of this peak can be weak in the IR spectrum for symmetrically substituted alkenes, but it is typically strong in the Raman spectrum.

C-H Stretches: Vibrations corresponding to sp² C-H stretching (from the vinylic proton) will appear just above 3000 cm⁻¹ (e.g., 3010-3050 cm⁻¹). The sp³ C-H stretching modes from the methyl and methylene groups will appear just below 3000 cm⁻¹ (e.g., 2850-2975 cm⁻¹).

C-H Bends: Characteristic C-H bending vibrations provide further structural information. For a cis-disubstituted alkene, a strong out-of-plane bending absorption is typically observed in the IR spectrum around 675-730 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration will give rise to a strong absorption in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Mass Spectrometry Techniques for Structural Confirmation (Beyond Basic Identification)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of this compound is approximately 104.58 g/mol nih.gov.

In an electron ionization (EI) mass spectrum, the following features are expected:

Molecular Ion Peak (M⁺): A molecular ion peak will be observed at a mass-to-charge ratio (m/z) of 104. A key feature will be the presence of an M+2 peak at m/z 106, with an intensity approximately one-third of the M⁺ peak. This isotopic pattern is characteristic of molecules containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Fragmentation Patterns: The molecular ion is unstable and will fragment into smaller, more stable ions. Key fragmentation pathways include:

Loss of a Chlorine Atom: Cleavage of the weak C-Cl bond would result in the formation of a [C₅H₉]⁺ carbocation at m/z 69. This is often a prominent peak.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) would lead to a [C₄H₆Cl]⁺ fragment, which would appear as a pair of peaks at m/z 89 and 91 (again showing the 3:1 chlorine isotope pattern).

Allylic Cleavage: Cleavage of the C-C bond beta to the double bond is a common fragmentation pathway for alkenes and would also lead to stable carbocation fragments.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 104 / 106 | [C₅H₉Cl]⁺ | Molecular ion (M⁺ / M⁺+2), 3:1 ratio |

| 89 / 91 | [C₄H₆Cl]⁺ | Loss of •CH₃, 3:1 ratio |

| 69 | [C₅H₉]⁺ | Loss of •Cl |

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography is an essential technique for assessing the purity of volatile compounds like this compound and for separating it from its isomers, such as the trans- isomer and other structural isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The retention of a compound is dependent on its volatility and its interactions with the stationary phase. Isomers often have slightly different boiling points and polarities, allowing for their separation. The NIST Chemistry WebBook provides specific retention index data for this compound on a non-polar squalane (B1681988) column. nist.gov

Table 4: GC Retention Indices for this compound

| Column Type | Stationary Phase | Temperature (°C) | Retention Index (I) |

|---|---|---|---|

| Capillary | Squalane | 30 | 725 nist.gov |

| Capillary | Squalane | 50 | 727 nist.gov |

This data allows for the identification of the cis isomer in a mixture by comparing its retention time to that of known standards under identical chromatographic conditions. By using a temperature-programmed GC method, separation from its trans isomer and other impurities can be optimized, allowing for accurate quantification and purity assessment.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bond Scission Studies

X-ray photoelectron spectroscopy is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. While not typically used for routine bulk characterization of simple organic molecules, XPS could be employed to study the surface chemistry of this compound, such as its interaction with surfaces, its degradation under specific conditions (e.g., UV exposure), or to analyze thin films of the compound.

A hypothetical XPS analysis would reveal:

Survey Spectrum: A broad survey scan would show peaks corresponding to the core-level electrons of carbon (C 1s) and chlorine (Cl 2p), confirming their presence on the surface.

High-Resolution C 1s Spectrum: The C 1s peak would be resolvable into multiple components, reflecting the different chemical environments of the carbon atoms. One would expect distinct peaks for carbons in C-C/C-H environments (around 284.8-285.0 eV), and a peak shifted to a higher binding energy for the carbon atom bonded to the electronegative chlorine (C-Cl, typically 286-287 eV).

High-Resolution Cl 2p Spectrum: The chlorine signal would appear as a characteristic doublet, Cl 2p₃/₂ and Cl 2p₁/₂, with a spin-orbit splitting of approximately 1.6 eV and an intensity ratio of 2:1. The binding energy of the Cl 2p₃/₂ peak for an organochlorine compound is typically around 200-201 eV.

By monitoring changes in these peak positions and intensities, XPS could be used to study bond scission, such as the cleavage of the C-Cl bond upon exposure to radiation or reactive species, providing insight into its chemical stability and surface reaction mechanisms.

Role of Cis 1 Chloro 2 Methyl 2 Butene in Advanced Organic Synthesis

Building Block for Complex Molecules

The unique structure of cis-1-Chloro-2-methyl-2-butene, featuring a Z-configured double bond and an allylic chloride, allows it to function as a C5 synthon in a variety of carbon-carbon bond-forming reactions. This makes it a key starting material for elaborating more complex organic structures.

This compound is utilized as a precursor for creating substituted diene and polyene systems, which are fundamental components of many natural products and polymers. The allylic chloride can be displaced by various nucleophiles in substitution reactions, or it can participate in coupling reactions. For instance, in palladium-catalyzed cross-coupling reactions, the chloro-group can be replaced by other organic moieties, effectively extending the carbon chain and creating a new conjugated system. The cis-geometry of the double bond is often retained during these transformations, allowing for the stereoselective synthesis of specific diene isomers.

In the industrial synthesis of Vitamin A and its derivatives, C5 building blocks are crucial for constructing the characteristic polyene side chain. While the closely related compound, 1-chloro-4-acetoxy-2-methyl-2-butene, is directly coupled with β-ionone-derived intermediates, this compound serves as a valuable precursor to such functionalized C5 units. libretexts.org The synthesis often involves the initial formation of the C20 carbon skeleton by coupling a C15 component with a C5 unit. libretexts.org The specific stereochemistry of the building block is critical for achieving the desired all-trans configuration of the final Vitamin A molecule.

The double bond and the reactive chloride in this compound enable its participation in cycloaddition and annulation reactions to form a variety of cyclic and heterocyclic systems. For example, it can act as the dienophile in Diels-Alder reactions or as a partner in [2+2] cycloadditions, leading to the formation of six-membered and four-membered rings, respectively. The electron-donating methyl group on the double bond influences the regioselectivity of these cycloadditions. Furthermore, the allylic chloride can be used to introduce the five-carbon fragment into a molecule prior to an intramolecular cyclization step, providing a pathway to complex cyclic architectures.

Asymmetric Synthesis Applications Where Stereochemistry is Paramount

In asymmetric synthesis, the control of stereochemistry is of utmost importance, particularly in the synthesis of chiral drugs and natural products. The predefined cis (or Z) geometry of the double bond in this compound is crucial in reactions where this stereochemistry is transferred to a new stereocenter in the product. This is an example of a stereospecific reaction, where a stereoisomeric starting material yields a stereoisomeric product.

For instance, in certain allylic alkylation reactions using a chiral catalyst, the configuration of the double bond in the electrophile can influence the stereochemical outcome of the product. The cis arrangement of the substituents directs the incoming nucleophile to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer. This control over stereochemistry is fundamental to the synthesis of biologically active molecules where only a single stereoisomer exhibits the desired therapeutic effect.

Below is a table summarizing the types of reactions where the stereochemistry of this compound is critical:

| Reaction Type | Role of cis-Stereochemistry | Typical Product Class |

| Asymmetric Allylic Alkylation | Directs facial selectivity of nucleophilic attack | Chiral alkenes, substituted dienes |

| Diastereoselective Cycloaddition | Influences the relative stereochemistry of the newly formed ring | Substituted cyclobutanes and cyclohexenes |

| Ene Reaction | Controls the geometry of the newly formed double bond and the stereochemistry of the new chiral centers | Skipped dienes and polyenes with defined stereocenters |

Environmental and Mechanistic Biological Transformations of Cis 1 Chloro 2 Methyl 2 Butene

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For cis-1-Chloro-2-methyl-2-butene, the primary abiotic pathways are hydrolysis and photochemical degradation, which involve reactions with water and light, respectively.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of chlorinated alkenes like this compound, hydrolysis can lead to the replacement of a chlorine atom with a hydroxyl group, a process known as dehalogenation. The susceptibility of a chlorinated compound to hydrolysis is influenced by its molecular structure.

For allylic chlorides such as 1-chloro-2-butene, hydrolysis in warm water can proceed via a nucleophilic substitution (SN1) mechanism. This process involves the formation of a carbocation intermediate, which then reacts with water to form allylic alcohols chegg.comchegg.com. Given the structural similarities, this compound is expected to undergo a similar hydrolytic process. The stability of the resulting carbocation is a key factor in the reaction rate. The hydrolysis of tertiary alkyl halides like 2-chloro-2-methylbutane (B165293) also proceeds through an SN1 mechanism, highlighting the tendency for compounds capable of forming stable carbocations to undergo this type of transformation askfilo.com.

Table 1: Postulated Hydrolytic Dehalogenation Products of this compound

| Reactant | Mechanism | Intermediate | Potential Products |

| This compound | SN1 Hydrolysis | Allylic Carbocation | 2-Methyl-2-buten-1-ol, 3-Methyl-3-buten-2-ol |

This table is based on analogous reactions of similar compounds, as direct experimental data for this compound is limited in the searched literature.

Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. This process is a significant degradation pathway for many organic pollutants in the atmosphere and surface waters. For chlorinated alkenes, photochemical reactions can be initiated by the absorption of UV radiation, leading to the cleavage of the carbon-chlorine bond chemistryviews.org.

Microbial Transformation and Biodegradation Mechanisms

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. The biodegradation of chlorinated compounds is a critical process for their removal from contaminated environments.

The initial step in the biodegradation of many chlorinated compounds is the cleavage of the carbon-halogen bond, a reaction catalyzed by dehalogenase enzymes nih.gov. These enzymes are diverse and can function under both aerobic and anaerobic conditions nih.gov.

Microbial dehalogenation can occur through several mechanisms, including:

Hydrolytic dehalogenation: The replacement of a halogen with a hydroxyl group from water.

Reductive dehalogenation: The replacement of a halogen with a hydrogen atom. This is a key process in anaerobic environments where chlorinated compounds can be used as electron acceptors in a process called halorespiration eurochlor.org.

Oxidative dehalogenation: The removal of a halogen atom is coupled with an oxidation reaction.

While specific enzymes responsible for the dehalogenation of this compound have not been identified in the available literature, the existence of a broad range of dehalogenases suggests that microbial systems capable of transforming this compound are likely to exist nih.gov.

Under aerobic conditions, microorganisms often initiate the degradation of alkenes through the action of oxygenase enzymes eurochlor.org. These enzymes incorporate one or both atoms of molecular oxygen into the substrate.

For chlorinated alkenes, monooxygenase enzymes can catalyze the formation of epoxides. These epoxides are often unstable and can undergo further enzymatic or spontaneous reactions to form aldehydes, ketones, or alcohols, with the concurrent release of the chloride ion eurochlor.org. For example, the metabolism of the structurally related 1-chloro-2-methylpropene (B51992) by rat liver microsomes involves cytochrome P-450-catalyzed hydroxylation to form (E)- and (Z)-3-chloro-2-methylpropenols nih.gov. This suggests that a similar pathway involving the formation of an alcohol intermediate could be a plausible metabolic route for this compound in microbial systems.

Table 2: Potential Oxidative Metabolic Intermediates of this compound

| Initial Reactant | Enzymatic Action | Potential Intermediate | Subsequent Product |

| This compound | Monooxygenase | cis-1-Chloro-2-methyl-2,3-epoxybutane | Chloro-alcohols, aldehydes |

| This compound | Dioxygenase | Dihydrodiol | Catechol-like structures |

This table outlines hypothetical pathways based on known microbial metabolism of similar chlorinated alkenes.

A wide variety of microbial genera have been identified with the ability to degrade chlorinated aliphatic and aromatic compounds. These include strains of Pseudomonas, Burkholderia, Mycobacterium, and Dehalococcoides nih.goveurochlor.orggavinpublishers.com. The specific metabolic capabilities depend on the genetic makeup of the microorganism and the environmental conditions.

For instance, certain strains of Mycobacterium and Pseudomonas are known to utilize vinyl chloride (VC) and cis-dichloroethene (cDCE) as carbon sources eurochlor.org. The degradation of chlorinated ethenes often involves a consortium of microorganisms, where the products of one species' metabolism serve as the substrate for another gavinpublishers.com. While research specifically identifying microbial strains that can biotransform this compound is limited in the public domain, the known metabolic plasticity of bacteria that degrade chlorinated hydrocarbons suggests that such organisms likely exist in contaminated environments nih.gov. Further research, such as enrichment culture and metagenomic studies, would be necessary to isolate and characterize the specific microbial strains capable of its degradation.

Conjugation Mechanisms (e.g., with Glutathione)storkapp.me

The biotransformation of this compound, a halogenated alkene, can proceed through conjugation with endogenous molecules, a critical pathway for the detoxification and elimination of xenobiotics. The primary conjugation mechanism for such compounds involves glutathione (B108866) (GSH). nih.govxcode.lifenih.gov This process is predominantly catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). xcode.lifenih.gov

The conjugation of this compound with glutathione is anticipated to occur in the liver, a major site of xenobiotic metabolism. nih.govnih.govacs.org In this reaction, the nucleophilic thiol group of glutathione attacks the electrophilic carbon atom of the chlorinated butene, leading to the displacement of the chlorine atom and the formation of a thioether bond. This results in the formation of a glutathione S-conjugate. xcode.life

This initial conjugation product can then undergo further metabolism. The sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases leads to the formation of the corresponding cysteine S-conjugate. xcode.life Subsequently, this cysteine conjugate can be N-acetylated by N-acetyltransferases to form the N-acetylcysteine S-conjugate, commonly known as a mercapturic acid. xcode.lifenih.gov Mercapturic acids are generally more water-soluble and are readily excreted from the body in urine. nih.gov

It is important to note that for some halogenated alkenes, the glutathione conjugation pathway can also lead to bioactivation. nih.govacs.org The resulting cysteine S-conjugates can be substrates for cysteine conjugate β-lyase, particularly in the kidneys, which can lead to the formation of reactive thiols that may exhibit toxicity. xcode.lifeacs.org

The table below outlines the key components and products of the proposed glutathione conjugation pathway for this compound, based on established mechanisms for other chlorinated alkenes.

| Component | Description | Role in Conjugation |

| Substrate | This compound | The xenobiotic compound undergoing biotransformation. |

| Co-substrate | Glutathione (GSH) | An endogenous tripeptide that provides the nucleophilic thiol group for conjugation. |

| Enzyme Family | Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione with the substrate. |

| Initial Product | S-(2-methyl-2-buten-1-yl)glutathione | The direct product of the conjugation reaction. |

| Subsequent Metabolites | S-(2-methyl-2-buten-1-yl)cysteine | Formed by the removal of glutamate and glycine from the glutathione conjugate. |

| Final Excretory Product | N-acetyl-S-(2-methyl-2-buten-1-yl)cysteine (Mercapturic Acid) | The water-soluble end product that is readily eliminated from the body. |

Future Research Directions and Unexplored Avenues for Cis 1 Chloro 2 Methyl 2 Butene

Development of Novel Stereoselective and Atom-Economical Syntheses

Future research will undoubtedly focus on the development of more efficient and environmentally benign methods for the synthesis of cis-1-Chloro-2-methyl-2-butene. A primary objective is the creation of novel stereoselective syntheses that yield the cis-isomer with high precision, minimizing the formation of the trans-isomer and other byproducts. This is crucial as the stereochemistry of the molecule can significantly influence its reactivity and potential applications.

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, will be a guiding tenet in the design of new synthetic routes. jocpr.com Traditional methods for the synthesis of allylic chlorides can sometimes involve the use of stoichiometric reagents and generate significant waste. organic-chemistry.org Future approaches will likely explore catalytic methods that are inherently more atom-economical. jocpr.comresearchgate.netorganic-chemistry.org For instance, rhodium-catalyzed hydroamination of allenes has been shown to be an atom-economic route to branched allylic amines, and similar strategies could be adapted for the synthesis of allylic chlorides. nih.gov The development of catalytic systems that can directly and selectively chlorinate a C-H bond at the allylic position of a precursor molecule would represent a significant advance in atom economy.

Table 1: Comparison of Synthetic Strategies for Allylic Chlorides

| Synthetic Strategy | Potential for Stereoselectivity | Potential for Atom Economy | Key Research Challenges |

| Traditional Halogenation | Moderate | Low to Moderate | Use of stoichiometric and potentially hazardous reagents, formation of byproducts. |

| Catalytic Allylic Chlorination | High | High | Development of highly selective and robust catalysts, understanding reaction mechanisms. |

| Isomerization-Functionalization | High | High | Design of catalysts that can control both isomerization and functionalization steps. |

Exploration of New Catalytic Applications and Reactivity Modes

The carbon-carbon double bond and the allylic chloride functionality in this compound make it a versatile substrate for a wide range of catalytic transformations. mdpi.comrsc.orgthieme.dersc.orgencyclopedia.pub Future research is expected to explore its utility in novel catalytic applications, moving beyond well-established reactions.

One promising avenue is its use in cross-coupling reactions. While palladium-catalyzed allylic substitution is a well-developed field, the use of this compound with less common nucleophiles or under novel catalytic systems could lead to the synthesis of complex and valuable molecules. acs.orgnih.gov Furthermore, the development of enantioselective catalytic methods that can differentiate between the two faces of the double bond or the enantiotopic leaving groups in a racemic mixture would be of significant interest. researchgate.net

Another area of exploration is the functionalization of the alkene moiety through catalysis. mdpi.com This could involve reactions such as hydroformylation, hydrosilylation, or the construction of new carbon-heteroatom bonds. mdpi.comencyclopedia.pub The interplay between the existing chloro-substituent and the incoming functional group could lead to interesting and potentially useful stereochemical outcomes. Tandem reactions, where a single catalyst orchestrates multiple transformations in one pot, could also be developed using this compound as a starting material. mdpi.com

In-depth Computational Studies of Advanced Reaction Pathways

Computational chemistry offers a powerful tool to gain a deeper understanding of the reaction mechanisms involving this compound. rsc.org Future research will likely employ high-level quantum chemical calculations to investigate the transition states and intermediates of its reactions, providing insights that are often difficult to obtain through experimental methods alone. nih.govresearchgate.netnih.govresearchgate.net

A key area for computational investigation is the elucidation of the factors that govern the stereoselectivity in its synthesis and reactions. For example, density functional theory (DFT) calculations could be used to model the interaction of the molecule with a chiral catalyst, explaining the origin of enantioselectivity in asymmetric transformations. wikipedia.org Such studies can guide the rational design of more efficient and selective catalysts.

Furthermore, computational methods can be used to explore novel and potentially unexpected reaction pathways. By mapping the potential energy surface of reactions involving this compound, researchers can identify new reactivity modes and predict the formation of unconventional products. This predictive power can accelerate the discovery of new chemical transformations. researchgate.netresearchgate.net

Investigation of its Role in Green Chemistry Applications

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, will be central to the future research and application of this compound. yale.eduacs.orgsolubilityofthings.comechemi.comepa.gov This involves considering the entire life cycle of the compound, from its synthesis to its ultimate fate.

Future research will focus on developing synthetic routes that utilize renewable feedstocks, employ safer solvents, and operate under milder reaction conditions to minimize energy consumption. yale.eduacs.org The use of catalytic methods, as discussed earlier, is a cornerstone of green chemistry due to their high efficiency and reduced waste generation. solubilityofthings.com

Beyond its synthesis, the potential applications of this compound in green chemistry will be an important area of investigation. For instance, it could serve as a building block for the synthesis of biodegradable polymers or other environmentally benign materials. Its reactivity could also be harnessed in the development of greener industrial processes, potentially replacing more hazardous or less efficient chemical intermediates.

Table 2: The 12 Principles of Green Chemistry and their Application to this compound Research

| Principle | Application to this compound Research |

| 1. Prevention | Designing syntheses with minimal byproduct formation. |

| 2. Atom Economy | Developing catalytic and addition reactions to maximize atom incorporation. |

| 3. Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents in its synthesis. |

| 4. Designing Safer Chemicals | Investigating its toxicological profile to ensure safe handling and use. |

| 5. Safer Solvents and Auxiliaries | Exploring syntheses in water, ionic liquids, or solvent-free conditions. |

| 6. Design for Energy Efficiency | Developing synthetic methods that proceed at ambient temperature and pressure. |

| 7. Use of Renewable Feedstocks | Investigating bio-based precursors for its synthesis. |

| 8. Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups. |

| 9. Catalysis | Employing catalytic reagents in place of stoichiometric ones. |

| 10. Design for Degradation | Studying its environmental fate to ensure it does not persist. |

| 11. Real-time analysis for Pollution Prevention | Developing analytical methods to monitor its synthesis and prevent releases. |

| 12. Inherently Safer Chemistry for Accident Prevention | Understanding its physical and chemical hazards to minimize risks. |

Advanced Mechanistic Studies of Environmental Fate and Microbial Interactions

A significant and largely unexplored avenue of research is the microbial degradation of this compound. nih.govsemanticscholar.org Many microorganisms have evolved pathways to break down organochlorine compounds. frontiersin.orgresearchgate.netnih.govresearchgate.neteurochlor.orgresearchgate.net Future studies could investigate whether soil or aquatic microorganisms are capable of metabolizing this compound. This would involve identifying the specific enzymes and biochemical pathways responsible for its degradation. Such research could lead to the development of bioremediation strategies for environments contaminated with this or similar halogenated compounds. Advanced analytical techniques will be essential to identify metabolites and elucidate the degradation pathways.

Q & A

Q. How can researchers design controlled experiments to study the stereochemical stability of this compound?

- Conduct isomerization studies under varying conditions (heat, light, acidic/basic catalysts). Monitor configurational changes via polarimetry or circular dichroism (CD). Use deuterated solvents in NMR to track proton exchange kinetics .

Safety & Compliance

Q. What institutional approvals are required for large-scale studies with this compound?

- Submit a detailed risk assessment to the institutional review board (IRB) or chemical safety committee. Include protocols for waste disposal (e.g., neutralization of chlorinated byproducts) and emergency ventilation systems. Document personnel training records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.